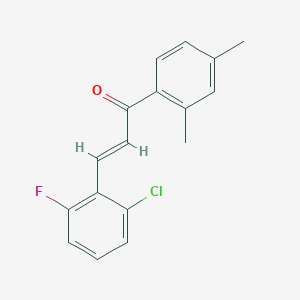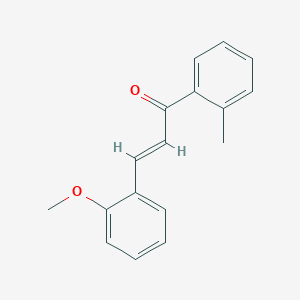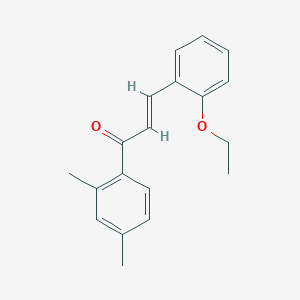
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-1-2,4-dimethylphenyl-3-2-ethoxyphenylprop-2-en-1-one, is an organic compound with a molecular formula of C14H16O2. It is a member of the class of compounds known as aromatic ketones, which are characterized by the presence of a carbonyl group at the junction of two aromatic hydrocarbons. This compound has a molecular weight of 212.27 g/mol and a melting point of 68-69 °C. It is a colorless, volatile liquid with a sweet, floral odor.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is a useful intermediate for the synthesis of other compounds, including drugs and pharmaceuticals. It has been used in the synthesis of the antifungal drug fluconazole, as well as the anti-cancer drug sorafenib. It has also been used in the synthesis of a variety of other compounds with potential therapeutic applications, including the antimalarial drug artemether, the anti-inflammatory drug celecoxib, and the anti-depressant drug mirtazapine.
Wirkmechanismus
The exact mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is not known. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is thought that the compound is metabolized in the liver, where it is converted into an active form that can then interact with specific receptors in the body to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one have not been extensively studied. However, it is known to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-allergic properties, as well as antinociceptive activity, meaning that it can reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable in solution, and can be stored at room temperature for extended periods of time. However, it is a volatile compound and can be easily lost to the atmosphere if not stored properly. It is also toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. Additional research could also be conducted into its toxicity, its pharmacokinetics, and its potential for use as a drug delivery system. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.
Synthesemethoden
The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base. The reaction proceeds via a nucleophilic substitution of the ethyl bromoacetate by the phenol, followed by a dehydration reaction to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)10-12-18(20)17-11-9-14(2)13-15(17)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAEWJMWPLSSH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



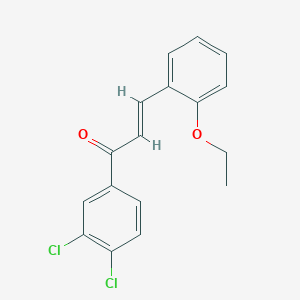


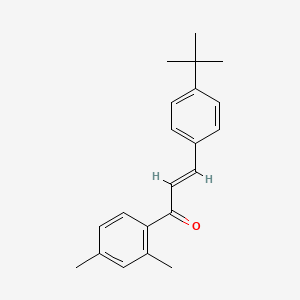
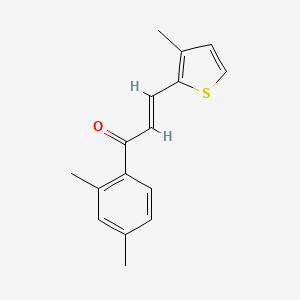
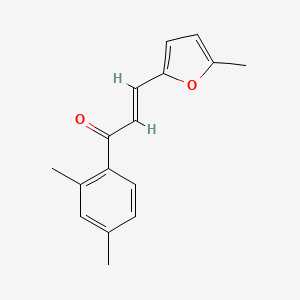
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

